Gyromitrin

Toxicokinetics Biomarker Validation Forensic Toxicology

Gyromitrin reference standard is essential for toxicology labs validating false morel poisoning. Its 17-25x higher urinary excretion vs. metabolites makes it the superior biomarker for exposure confirmation. Unstable nature demands certified, ISO 17034-traceable material—generic hydrazines cannot substitute. Procure only well-characterized standards for reliable clinical and food safety analysis.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 61748-21-8
Cat. No. B11726645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGyromitrin
CAS61748-21-8
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC=NN(C)C=O
InChIInChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3+
InChIKeyIMAGWKUTFZRWSB-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER

Structure & Identifiers


Interactive Chemical Structure Model





Gyromitrin CAS 61748-21-8: Key Procurement Considerations for Analytical Reference Standards and Toxicology Research


Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone, CAS 61748-21-8) is a hydrazone mycotoxin naturally occurring in false morel mushrooms (Gyromitra spp.), notably Gyromitra esculenta [1]. It is a volatile, water-soluble liquid that rapidly hydrolyzes in vivo to N-methyl-N-formylhydrazine (MFH), which subsequently converts to monomethylhydrazine (MMH)—a potent hepatotoxin and carcinogen [2]. This compound is primarily procured as an analytical reference standard for toxicological research, food safety monitoring, and clinical poisoning diagnosis [3].

Why Generic Hydrazine Substitution Cannot Replace Gyromitrin for Accurate Analytical and Toxicological Modeling


Generic substitution of gyromitrin with its primary metabolites (MFH or MMH) or other hydrazine derivatives is scientifically invalid due to fundamentally different physicochemical properties, metabolic kinetics, and biological activity profiles. Gyromitrin exhibits distinct lipophilicity and renal activity that its more hydrophilic metabolites lack [1]. Furthermore, the urinary excretion rate of intact gyromitrin is 17- to 25-fold higher than that of MMH, making gyromitrin a superior and more sensitive biomarker for exposure confirmation [2]. The compound's instability and unique derivatization requirements also preclude simple replacement with stable hydrazine analogs in analytical workflows [3].

Gyromitrin Quantitative Evidence Guide: Differentiating Performance Metrics vs. Metabolites and Hydrazine Analogs


Urinary Excretion: Gyromitrin Exhibits 17- to 25-Fold Higher Excretion Rate Than Monomethylhydrazine (MMH)

In an exposure study with 12 rats, the mean urinary excretion rate of gyromitrin was 3.45% (low dose) and 4.93% (high dose), whereas the excretion rate of its metabolite monomethylhydrazine (MMH) was only 0.20% and 0.36%, respectively. This represents a 17.3- to 13.7-fold higher excretion of the parent compound over the metabolite, with a p-value <0.05 indicating statistical significance [1]. This finding directly contradicts the assumption that MMH is the primary detectable urinary analyte following gyromitrin exposure, establishing gyromitrin as the superior biomarker for confirmatory testing.

Toxicokinetics Biomarker Validation Forensic Toxicology

Renal Functional Activity: Gyromitrin Induces Diuresis and Electrolyte Excretion, While MFH Has No Effect

Gyromitrin administered to rats caused a 530% increase in sodium excretion and a 210% increase in potassium excretion, accompanied by increased diuresis lasting ~12 hours followed by a retention phase of ~72 hours [1]. In direct contrast, N-methyl-N-formylhydrazine (MFH)—the immediate hydrolysis product of gyromitrin—had no effect whatsoever on renal function [2]. This functional divergence demonstrates that gyromitrin possesses intrinsic pharmacological activity independent of its metabolites, likely mediated by its greater lipophilicity enabling CNS penetration [3].

Renal Toxicology Pharmacodynamics Mechanism of Action

DNA Methylation: Gyromitrin Produces N7-Methylguanine, While MMH Additionally Produces O6-Methylguanine

Treatment of mice and rats with gyromitrin resulted in detectable traces of N-7-methylguanine (N7MeGu) in liver DNA [1]. In contrast, repeated administration of its metabolite monomethylhydrazine (MMH) using a dosing scheme identical to that reported to induce tumors in mice resulted in both N7MeGu in rat liver DNA and O6-methylguanine (O6MeGu) in mouse liver and kidney DNA [2]. The presence of O6MeGu—a highly mutagenic and carcinogenic DNA adduct with greater persistence and lower repair efficiency—indicates a distinct and more hazardous genotoxic profile for the metabolite compared to the parent compound [3].

Genotoxicity DNA Adductomics Carcinogenesis

Analytical Detection Sensitivity: UPLC-MS/MS Achieves LOD of 1 µg/L, Outperforming GC-MS Method (0.3 µg/g Dry Matter)

A novel isotope-coded derivatization UPLC-MS/MS method achieved a limit of detection (LOD) of 1 µg/L for gyromitrin in both urine and plasma, with recoveries ranging from 88% to 111% and inter-day precision below 13% RSD [1]. In contrast, the established GC-MS method based on acid hydrolysis and PFB derivatization had a minimum detectable concentration equivalent to 0.3 µg/g dry matter of mushroom tissue, but required a total analysis time of approximately 4.5 hours and lacked matrix-effect correction [2]. The newer UPLC-MS/MS approach provides a 2- to 3-order-of-magnitude improvement in analytical sensitivity for biological fluids, which is essential for clinical poisoning diagnosis where low-concentration exposure must be confirmed [3].

Analytical Chemistry Method Validation Food Safety Testing

Processing Reduction: Boiling Reduces Hydrazine Content by 99.5%, While Air Drying Reduces by 90% Over 10 Days

Boiling false morels in a large amount of water for 10 minutes—a standard household procedure—destroys an average of 99.5% of hydrazine compounds calculated as gyromitrin [1]. In comparison, open-air desiccation (drying) for 10 days leads to a 90% loss of gyromitrin content [2]. The 9.5 percentage-point difference between boiling and air-drying represents a substantial differential in residual toxin exposure, with boiling reducing potential exposure by an additional factor of 10 beyond air-drying alone [3].

Food Processing Detoxification Risk Assessment

Gyromitrin CAS 61748-21-8: High-Impact Research and Industrial Application Scenarios


Clinical Toxicology and Forensic Poisoning Confirmation

Gyromitrin reference standards are essential for developing and validating UPLC-MS/MS or GC-MS methods to confirm human poisoning cases. The 17- to 25-fold higher urinary excretion of parent gyromitrin versus MMH [1] makes it the superior biomarker for exposure confirmation. Laboratories should prioritize gyromitrin detection in urine within 48 hours post-ingestion to maximize diagnostic sensitivity. Methods achieving LODs of 1 µg/L in biological fluids [2] provide sufficient analytical performance for clinical decision-making.

Food Safety and Mushroom Toxicology Testing

Regulatory and food safety laboratories require gyromitrin analytical standards to quantify toxin content in wild-harvested and commercial mushrooms. Species in the Gyromitra esculenta group contain substantially higher gyromitrin concentrations (100–3,000 mg/kg dry tissue) than other lorchel species, which often show no detectable levels [1]. Detection methods must achieve a minimum sensitivity of 0.3 µg/g dry matter [2] for accurate monitoring. Boiling for 10 minutes reduces toxin content by 99.5% [3], a critical processing parameter for risk assessments.

Carcinogenicity and DNA Damage Research

Researchers investigating hydrazine-induced carcinogenesis should use gyromitrin as a parent compound to study the differential genotoxic profiles of its metabolites. Gyromitrin produces N7MeGu DNA adducts, while its metabolite MMH additionally generates the highly promutagenic O6MeGu adduct [1]. This mechanistic distinction is critical for understanding the stepwise activation pathway and for modeling cancer risk in exposed populations, particularly individuals with slow acetylator phenotypes who exhibit higher MMH formation [2].

Analytical Method Development and Interlaboratory Comparisons

Due to gyromitrin's inherent instability (oxidation at room temperature, sensitivity to acid/alkali hydrolysis [1]), certified reference materials are mandatory for method validation and interlaboratory proficiency testing. The development of isotope-coded derivatization strategies [2] has significantly improved quantitative accuracy, but requires well-characterized gyromitrin standards to correct for matrix effects and ensure traceability to ISO 17034-certified reference materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gyromitrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.